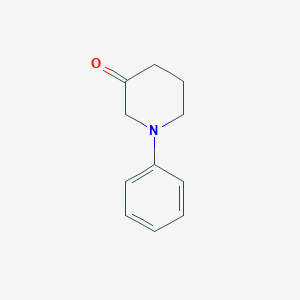

1-Fenilpiperidin-3-ona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Phenylpiperidin-3-one and its derivatives has been explored through various chemical pathways. A notable method involves starting from readily available dihydropyridinones, leading to the first synthesis of (S)-2-phenylpiperidin-3-one, highlighting its potential as a precursor for substance P antagonist (Gaucher, Jida, & Ollivier, 2009). Additionally, other pathways include the stereoselective syntheses from chiral N-imino-2-phenyl-1,2-dihydropyridine intermediates, showcasing the versatility of synthesis approaches for related compounds (Lemire & Charette, 2010).

Molecular Structure Analysis

The molecular structure of 1-Phenylpiperidin-3-one derivatives has been elucidated using various spectroscopic and crystallographic techniques. Studies have determined the configuration of stereoisomeric compounds and their molecular geometry, contributing to the understanding of their chemical behavior and potential biological activity (Bielenica et al., 2011).

Chemical Reactions and Properties

1-Phenylpiperidin-3-one undergoes various chemical reactions, leading to the formation of a diverse array of compounds. For instance, one-pot synthesis methods have been developed for 3-azido- and 3-aminopiperidines, demonstrating the compound's versatility in synthetic organic chemistry (Ortiz, Kang, & Wang, 2014).

Aplicaciones Científicas De Investigación

Diseño de Fármacos

Los derivados de piperidina, incluyendo 1-Fenilpiperidin-3-ona, se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos .

Aplicaciones Anticancerígenas

Los derivados de piperidina se están utilizando de diferentes maneras como agentes anticancerígenos . Han mostrado resultados prometedores en efectos antiproliferativos y antimetastásicos en varios tipos de cánceres tanto in vitro como in vivo .

Aplicaciones Antimicrobianas

Los derivados de piperidina también tienen aplicaciones como agentes antimicrobianos . Se ha encontrado que son efectivos contra una variedad de cepas microbianas, lo que contribuye a su amplio uso en la industria farmacéutica .

Aplicaciones Analgésicas

Los derivados de piperidina se utilizan como agentes analgésicos . Se ha encontrado que son efectivos para aliviar el dolor, lo que los hace valiosos en el desarrollo de medicamentos para el manejo del dolor .

Aplicaciones Antiinflamatorias

Los derivados de piperidina se utilizan como agentes antiinflamatorios

Mecanismo De Acción

Target of Action

1-Phenylpiperidin-3-one is a member of the phenylpiperidines, a group of chemical compounds with a phenyl moiety directly attached to piperidine . The primary targets of phenylpiperidines are often central nervous system receptors, and they are associated with a variety of pharmacological effects, including morphine-like activity .

Mode of Action

Phenylpiperidines typically interact with their targets by binding to specific receptors in the central nervous system, leading to changes in neuronal signaling .

Biochemical Pathways

For instance, some phenylpiperidines have been shown to inhibit the reuptake of serotonin, a neurotransmitter involved in mood regulation .

Pharmacokinetics

The pharmacokinetics of phenylpiperidines can vary widely depending on their specific chemical structure .

Result of Action

Phenylpiperidines are known to have a variety of effects on the central nervous system, including analgesic and sedative properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-phenylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUHYYSHSILDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624764 | |

| Record name | 1-Phenylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148494-90-0 | |

| Record name | 1-Phenylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

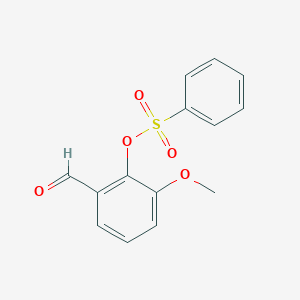

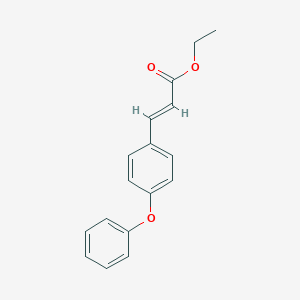

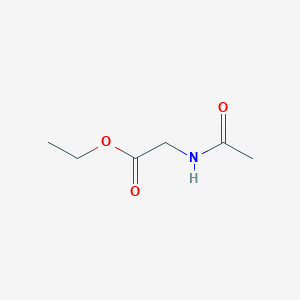

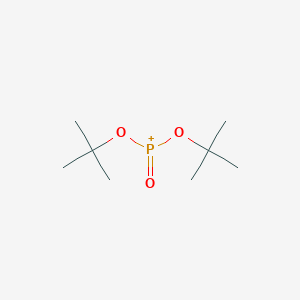

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

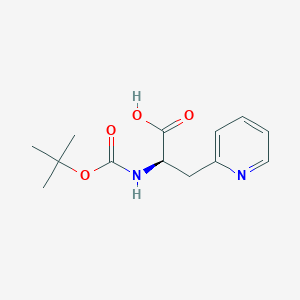

Feasible Synthetic Routes

Q & A

Q1: What makes 1-phenylpiperidin-3-one derivatives potentially useful for treating diseases like osteoporosis?

A: The research paper highlights that certain 1-phenylpiperidin-3-one derivatives demonstrate potent inhibitory activity against cathepsin K. [] Cathepsin K is a cysteine protease from the papain family, and its overexpression is linked to excessive bone resorption, a hallmark of conditions like osteoporosis. [] By inhibiting cathepsin K, these compounds could potentially slow down bone degradation and offer a therapeutic strategy for managing osteoporosis.

Q2: How does the structure of 1-phenylpiperidin-3-one relate to its inhibitory activity against cathepsin K?

A: While the provided abstract doesn't delve into specific structure-activity relationships, it suggests that modifications to the core 1-phenylpiperidin-3-one structure can significantly impact its inhibitory activity and selectivity for cathepsin K. [] Further research exploring various substitutions on the phenyl ring or the piperidinone ring would be crucial to understand how these structural changes influence binding affinity and selectivity for this protease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)